I-Sap

TP receptor radioligand binding Kd comparison

Generic flavonoids lack the dual O-/C-glycosidic bond structure required for target engagement studies on glutamate release or TGF-β signaling. I-Sap (Isosaponarin) provides validated, non-interchangeable pharmacology. - **Mechanism validated**: Inhibits vesicular glutamate release (IC50 22 μM) via PKC/SNAP-25 pathway in rat cortical synaptosomes. - **Distinct action**: Upregulates TβR-II and P4H, increasing type I collagen expression in human fibroblasts. - **Supply guarantee**: Low oral bioavailability documented; ideal for topical, IP, or GI models. Available for immediate R&D shipment.

Molecular Formula C22H30INO4S
Molecular Weight 531.4 g/mol
Cat. No. B15572375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameI-Sap
Molecular FormulaC22H30INO4S
Molecular Weight531.4 g/mol
Structural Identifiers
InChIInChI=1S/C22H30INO4S/c1-22(2)15-13-19(22)18(7-5-3-4-6-8-21(25)26)20(14-15)24-29(27,28)17-11-9-16(23)10-12-17/h3,5,9-12,15,18-20,24H,4,6-8,13-14H2,1-2H3,(H,25,26)/b5-3-/t15-,18-,19+,20-/m0/s1
InChIKeySZNMERGTFJHNSM-JSMWPFPQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Isosaponarin (I-Sap) Overview


I-SAP (Iodophenyl Sulfonyl Amino Pinane; CAS 133538-58-6) is a radioiodinated, high-affinity antagonist of the thromboxane A2/prostaglandin H2 (TXA2/PGH2, TP) receptor [1]. Synthesized as a pinane-derived TXA2 analog bearing an iodophenylsulfonylamino group, I-SAP is specifically designed for radioligand binding assays, receptor purification via affinity chromatography, and in vivo imaging of platelet deposition [2]. Its functional profile is distinctive: at physiologic pH, I-SAP induces platelet shape change without triggering aggregation (EC₅₀ = 9.7 nM), a characteristic that separates it from agonists and aggregation-inducing antagonists .

Source identity
Naturally derived flavone glycoside from Wasabia japonica leaf
Structural context
Dual C- and O-glycosidic bond scaffold for structure-activity studies
Research pathways
Reported dual-mechanism bioactivity: glutamate release modulation and ECM synthesis regulation

Isosaponarin (I-Sap) Substitution Risks


Substituting I-SAP with another TP antagonist—even one with comparable binding affinity—introduces critical technical and functional deficits that compromise experimental outcomes. I-SAP's core differentiation resides in its radioiodinated structure, which enables direct detection without secondary labeling steps and supports two distinct operational modes: as an antagonist for functional studies and as a covalent affinity matrix for receptor purification [1]. Non-iodinated antagonists (e.g., SQ 29,548) lack the γ-emitting isotope required for gamma counting or SPECT imaging, necessitating alternative radioligands with potentially altered binding site specificity [2]. Furthermore, I-SAP uniquely discriminates platelet shape change from aggregation, whereas compounds like SQ 29,548 and GR 32191 inhibit aggregation—a functional divergence that renders them unsuitable for studies requiring preserved platelet morphology . The histidine-modifying reagent DEPC differentially inhibits I-SAP versus agonist binding, indicating that I-SAP engages a distinct receptor conformational state; this property is not shared by all TP antagonists [3].

1
Unique glycosidic bonds dictate metabolic fate
Dual C- and O-glycosidic structure leads to poor absorption and conversion to isovitexin; analogs like saponarin (only O-glycosidic) show distinct stability and metabolite profiles.
2
Primary mechanism differs from structural analogs
Glutamate release inhibition (PKC/SNAP-25 pathway) is not a reported activity for saponarin or isovitexin; substitution may confound target-engagement studies.
3
Low oral bioavailability limits systemic exposure
Extensive intestinal metabolism to non-absorbable isovitexin creates a GI-localized profile; systemically bioavailable flavonoids cannot replicate this exposure pattern.

Isosaponarin (I-Sap) Evidence Guide


Neuroprotection: Glutamate Release Inhibition vs. Saponarin

In direct head-to-head comparison using washed human platelets under identical experimental conditions, I-SAP exhibited substantially higher binding affinity for the TP receptor than the agonist radioligand I-BOP [1]. I-SAP Kd was 291 ± 64 pM, whereas I-BOP Kd was 2.2 ± 0.3 nM, representing a 7.6-fold difference in affinity favoring I-SAP. Bmax values were comparable (I-SAP: 2136 ± 161 sites/platelet; I-BOP: 1699 ± 162 sites/platelet), confirming that the affinity difference is intrinsic to ligand-receptor interaction rather than receptor density variation. This affinity advantage is maintained across independent studies, with reported I-SAP Kd values of 468 ± 49 pM at pH 7.4 [2].

Glutamate release inhibition
Class-level
IC50 22 μM (4-AP-evoked) vs saponarin: activity not reported
Supports neuro-excitotoxicity pathway-response interpretation
Rat synaptosome model; PKC/SNAP-25 pathway context
TP receptor radioligand binding Kd comparison platelet pharmacology

Collagen Synthesis via TGF-β Receptor Upregulation

I-SAP produces a pharmacologically distinct functional outcome compared to reference TP antagonists such as SQ 29,548. At physiologic pH, I-SAP induces platelet shape change without triggering aggregation, with an EC₅₀ of 9.7 nM . In contrast, SQ 29,548 inhibits U-46619-induced platelet aggregation with an IC₅₀ of 0.3 μM, and inhibits arachidonic acid-induced aggregation with an IC₅₀ of 0.8 μM . The functional divergence—shape change induction versus aggregation blockade—reflects fundamentally different receptor modulation profiles. I-SAP's preserved shape change response while preventing aggregation makes it uniquely suited for studies of platelet activation pathways where morphology must be maintained.

Collagen I upregulation
Class-level
Increased TβR-II and P4H protein; type I collagen mRNA upregulation at 100 μM
Supports ECM regulation model-response context
Human fibroblast study; TGF-β ligand-independent mechanism
platelet aggregation shape change EC50 comparison TP antagonist

Low Oral Bioavailability & Isovitexin Metabolism

I-SAP and the agonist radioligand I-BOP exhibit opposite pH-dependent binding behavior, a distinction with mechanistic and practical implications. At pH 6.0, the affinity of I-BOP for TP receptors is significantly increased compared to pH 7.4, whereas the affinity of antagonist ligands including I-SAP is decreased [1]. This pH-dependent divergence is blocked by pretreatment with the histidine-modifying reagent diethylpyrocarbonate (DEPC), confirming that histidine residues in the receptor binding domain differentially modulate agonist versus antagonist interaction [2]. I-SAP shows maximum binding between pH 6.5 and pH 7.4, with Kd values of 490 pM at pH 6.5 and 468 pM at pH 7.4—a modest 4.5% difference indicating relative pH stability within the physiologic range .

Oral bioavailability & metabolism
Head-to-head
~50% excreted as isovitexin; negligible systemic absorption vs quercetin glucoside absorption
Supports GI-localized exposure-model interpretation
Caco-2 monolayer and mouse oral gavage models
pH dependence receptor binding antagonist vs agonist TP receptor

Broad-Spectrum Antimicrobial Activity

The histidine-modifying reagent diethylpyrocarbonate (DEPC) produces concentration-dependent (30-100 μM) inhibition of both [¹²⁵I]BOP and [¹²⁵I]SAP binding, but the mechanistic consequences differ [1]. DEPC treatment significantly decreased the receptor affinity for [¹²⁵I]SAP (Kd increased from 2.4 ± 0.4 nM control to 5.4 ± 0.4 nM after DEPC, P < 0.05, N = 6) without significantly decreasing Bmax [2]. Prior incubation of purified receptors with the TXA₂ agonist U-46619 or the antagonist SQ 29,548 significantly reduced DEPC-induced inhibition of both [¹²⁵I]BOP and [¹²⁵I]SAP binding, indicating that ligand occupancy protects critical histidine residues from modification. The differential effect of pH on agonist versus antagonist binding, which is abolished by DEPC pretreatment, provides evidence that the TXA₂ receptor contains distinct but overlapping binding domains for agonists and antagonists [3].

Antimicrobial screening
Cross-study
MIC 0.5–2 mg/mL (S. aureus, E. coli) vs saponarin MIC >2 mg/mL for E. coli
Supports antimicrobial screening context
Broth dilution assay; broad-spectrum endpoint review
DEPC inhibition histidine modification binding domain TP receptor

I-SAP Enables Solid-Matrix Affinity Purification of Native TP Receptors: A Capability Not Shared by Non-Iodinated TP Antagonists

I-SAP possesses a unique dual functionality not available with non-iodinated TP antagonists: it serves as both a radioligand for binding studies and, when coupled to a solid matrix, as an affinity chromatography ligand for purification of native TP receptors [1]. This capability derives from its sulfonamide functional group, which enables covalent immobilization onto chromatographic supports without disrupting the TP receptor recognition pharmacophore. I-SAP affinity matrices have been successfully employed to purify human platelet TXA₂ receptors to homogeneity, yielding functional receptor protein suitable for reconstitution studies and detailed biochemical characterization. This purification approach was validated in receptor isolation protocols where I-SAP-coupled Sepharose matrices selectively retained TP receptors from solubilized platelet membranes, with elution achieved using competing ligands [2].

affinity chromatography receptor purification covalent coupling TP receptor

Isosaponarin (I-Sap) Application Scenarios


In Vitro Neuroprotection & Excitotoxicity

I-SAP is the preferred radioligand for competitive binding assays where high sensitivity and low nonspecific binding are critical. Its Kd of 291-468 pM in washed human platelets exceeds that of the agonist radioligand I-BOP (Kd = 2.2 nM) by 7.6-fold [1], enabling detection of lower receptor densities and reducing radioligand consumption per assay. Maximum specific binding occurs between pH 6.5 and pH 7.4, with Bmax of approximately 2000-2100 sites per platelet [2]. Assays should avoid acidic buffers (pH < 6.0) and DEPC contamination, as these conditions selectively reduce antagonist binding affinity without affecting Bmax [3].

ECM Regulation & Collagen Synthesis

For experimental designs that require TP receptor blockade while maintaining platelet shape integrity, I-SAP is uniquely suited among TP antagonists. At physiologic pH, I-SAP induces platelet shape change without triggering aggregation (EC₅₀ = 9.7 nM) , whereas reference antagonists such as SQ 29,548 and GR 32191 potently inhibit aggregation (IC₅₀ = 0.3-2.9 μM) . This functional selectivity enables dissection of TP receptor-mediated signaling pathways that govern morphology changes independent of aggregation cascades, making I-SAP essential for studies of shear stress-induced platelet activation and adhesion under flow conditions.

Bioavailability & Gut-Localized Effects

I-SAP is the only commercially available TP antagonist validated for covalent coupling to solid chromatographic matrices for receptor purification [4]. The sulfonamide moiety enables immobilization onto Sepharose or similar supports without compromising TP receptor binding. This application has been successfully employed to purify human platelet TXA₂ receptors from solubilized membranes, yielding homogeneous receptor preparations suitable for reconstitution studies, antibody generation, and structural characterization [5]. Laboratories requiring native TP receptor protein must use I-SAP-based affinity matrices; alternative TP antagonists lack the requisite functional group for covalent immobilization.

In Vivo Imaging of Intravascular Platelet Deposition Using ¹²³I-Labeled I-SAP

¹²³I-labeled I-SAP is validated for SPECT imaging of platelet deposition in vivo, as documented in U.S. Patent 5,334,369 [6]. The method offers distinct advantages over ex vivo ¹¹¹In-oxine platelet labeling: no requirement for sterile platelet isolation and handling, no risk of ex vivo platelet activation, and no risk of aggregation upon reinjection due to I-SAP's antagonist properties [7]. The compound effectively binds to platelets in vivo and enables visualization of intravascular platelet deposition in injured arteries. This application is particularly relevant for preclinical thrombosis models and diagnostic imaging of disorders associated with pathologic platelet aggregation.

Application
Selection Property
Validation Focus
In Vitro Neuroexcitotoxicity Pathway Study
Reported concentration-dependent glutamate release inhibition (PKC/SNAP-25 pathway)
Synaptosome model glutamate release endpoints
ECM Regulation & Dermal Research
TGF-β type II receptor and P4H upregulation mechanism
Collagen I gene expression and prolyl hydroxylase activity
GI-Localized Exposure & Metabolism Studies
Low systemic bioavailability with isovitexin conversion
Intestinal metabolism and fecal excretion profile

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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